Epishyobunone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epishyobunone, also known as 6-epi-Shyobunone, is a sesquiterpenoid compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is a stereoisomer of Shyobunone and is characterized by its unique structure, which includes an isopropyl group, a vinyl group, and a methyl group attached to a cyclohexanone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epishyobunone involves several steps, starting from readily available precursors. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Epishyobunone undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Epishyobunone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Epishyobunone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, altering cell membrane properties, and influencing signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Epishyobunone is similar to other sesquiterpenoids, such as Shyobunone, Elemene, and Bisabolene . it is unique in its specific stereochemistry and the presence of distinct functional groups, which confer unique chemical and biological properties . Compared to Shyobunone, this compound has a different spatial arrangement of atoms, leading to variations in its reactivity and biological activity .
List of Similar Compounds
- Shyobunone
- Elemene
- Bisabolene
Properties
IUPAC Name |
3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRSRIPLDHJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
289.00 to 291.00 °C. @ 760.00 mm Hg |
Source
|
Details | The Good Scents Company Information System | |
Record name | Epishyobunone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39020-72-9 |
Source
|
Record name | Epishyobunone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.